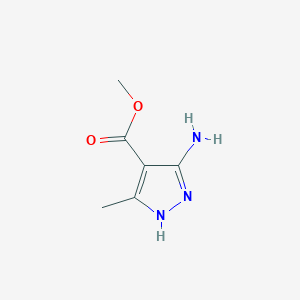

methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

概要

説明

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It serves as a building block for more complex molecules and exhibits interesting chemical properties due to its unique structure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate hydrazines with β-keto esters. One common method includes the cyclization of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions . Another approach involves the use of terminal alkynes, hydrazines, and carbon monoxide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .

化学反応の分析

Ester Cleavage and Functionalization

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

- Hydrolysis : Treatment with aqueous NaOH or HCl generates 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid, a precursor for further functionalization .

- Transesterification : Reacting with alcohols in the presence of catalysts like sulfuric acid produces alkyl esters .

Table 1: Ester Cleavage Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux, 6h | 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid | 85% | |

| Ethanol, H₂SO₄, 80°C, 4h | Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 78% |

Nucleophilic Substitution at the Amino Group

The amino group participates in electrophilic substitution and acylation reactions:

- Acylation : Reacting with acetyl chloride or anhydrides produces N-acetyl derivatives .

- Diazo Coupling : Diazotization followed by coupling with phenols or amines yields azo-linked pyrazoles .

Table 2: Substitution Reactions

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

- Imidazo[1,2-b]pyrazoles : Dehydration with concentrated H₂SO₄ forms imidazo-pyrazole derivatives .

- Pyrazolo[1,5-a]pyrimidines : Condensation with β-keto esters in polyphosphoric acid (PPA) yields bicyclic structures .

Table 3: Cyclization Reactions

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, rt, 24h | Imidazo[1,2-b]pyrazole | 70% | |

| PPA, 100°C, 16h | Pyrazolo[1,5-a]pyrimidine | 52% |

Reduction and Oxidation

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a hydroxymethyl group .

- Oxidation : KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .

Cross-Coupling Reactions

The compound participates in Chan-Lam coupling with aryl boronic acids under Cu catalysis, enabling C–N bond formation .

Key Research Findings

- Regioselectivity : Reactions at the 4-position ester are favored due to steric and electronic effects .

- Solvent Effects : Toluene and DMF enhance reaction rates in cyclization and coupling reactions .

This compound’s versatility in generating pharmacologically relevant scaffolds underscores its importance in synthetic and medicinal chemistry. Experimental protocols and yields are optimized for scalability, as evidenced by industrial-scale syntheses .

科学的研究の応用

Synthesis Methodology

The synthesis typically involves the reaction of methyl hydrazine with ethyl cyanoacetate under controlled conditions to yield the desired pyrazole derivative. The process can be optimized for yield and purity, which is crucial for its subsequent applications in research.

Medicinal Chemistry

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has shown promise in drug discovery due to its potential as an enzyme inhibitor. It interacts with specific molecular targets, influencing various biochemical pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential role in developing anticancer therapies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

In a controlled experiment, the compound was evaluated against common bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions it as a candidate for alternative treatments for bacterial infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inflammatory Response

In vitro studies involving lipopolysaccharide (LPS)-induced inflammation revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory disorders.

Agricultural Applications

This compound is being explored as a potential agrochemical due to its ability to inhibit specific enzymes in plant pathogens.

Case Study: Pesticidal Activity

Research has shown that formulations containing this compound exhibit effective fungicidal properties, making it valuable in developing new agricultural pesticides.

作用機序

The mechanism of action of methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

類似化合物との比較

3-amino-5-methyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ester functional group.

5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .

生物活性

Methyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (MMPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MMPC is characterized by its five-membered ring structure containing two adjacent nitrogen atoms, which contributes to its unique reactivity and biological properties. The molecular formula for MMPC is , and it features an ester functional group that enhances its solubility and reactivity compared to other pyrazole derivatives.

MMPC exhibits a variety of biological activities primarily through the following mechanisms:

- Enzyme Inhibition : MMPC has been shown to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties.

- Anticancer Activity : Research indicates that MMPC can act as an inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its potential use in cancer therapy .

- Neuroprotective Effects : Studies have suggested that MMPC may have protective effects against neurological disorders by modulating neurotransmitter systems, although further research is necessary to elucidate these pathways .

Biological Activity Overview

The biological activities of MMPC can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies : A study published in MDPI highlighted the efficacy of MMPC derivatives in inhibiting cancer cell proliferation. The compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating significant anticancer potential .

- Neuropharmacological Applications : Research has indicated that compounds similar to MMPC may effectively treat conditions like epilepsy and anxiety. A patent describes methods for using pyrazole derivatives to manage muscle tension and spasticity in animal models .

- Inflammatory Response Modulation : Studies have shown that MMPC can significantly reduce pro-inflammatory cytokine release in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

特性

IUPAC Name |

methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(6(10)11-2)5(7)9-8-3/h1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAHIUONPHHSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550751 | |

| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109012-96-6 | |

| Record name | Methyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。